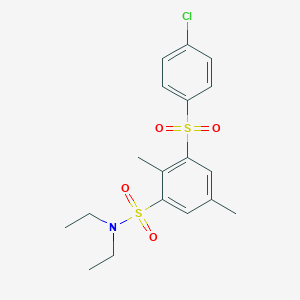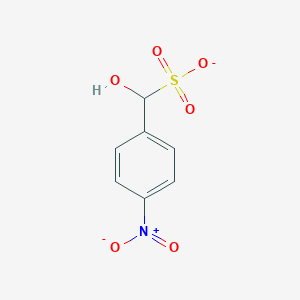
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone, also known as DBM-TSIN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several potential applications in scientific research. One such application is in the field of cancer research, where 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is not fully understood, but it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for research involving 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone. One potential direction is the development of more efficient synthesis methods that can produce 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone may help overcome some of the current limitations associated with its use in lab experiments.
Métodos De Síntesis
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with p-toluenesulfonic acid, followed by the addition of dibenzoylmethane and ammonium acetate. The resulting product is then purified through recrystallization to obtain 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in its pure form.
Propiedades
Nombre del producto |
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone |
|---|---|
Fórmula molecular |
C32H23NO5S |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
Clave InChI |
WDBJRCLNRQPSBH-MDVFONAFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)




![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)




